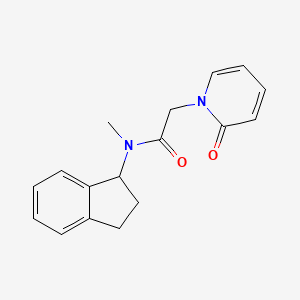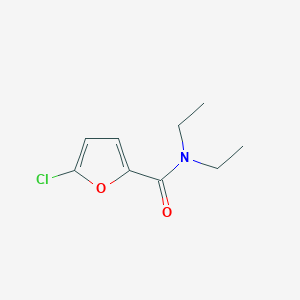![molecular formula C16H14N4O2 B7510200 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)
1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is a heterocyclic molecule that contains a pyridine, benzimidazole, and imidazole ring. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one is not fully understood. However, studies have shown that this compound can interact with DNA and inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This interaction can lead to the induction of DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one can induce DNA damage and apoptosis in cancer cells. It has also been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of bacterial and fungal cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory and antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a potential candidate for cancer chemotherapy and the treatment of bacterial and fungal infections. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one. One potential direction is the further investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another potential direction is the development of analogs of this compound with improved pharmacological properties, such as increased potency and reduced toxicity. Overall, the study of 1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one has the potential to lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one can be synthesized using various methods, including the reaction of 2-acetylpyridine with o-phenylenediamine in the presence of acetic acid and a catalytic amount of sulfuric acid. Another method involves the reaction of 2-aminopyridine with 2-formylbenzoic acid in the presence of acetic acid and a catalytic amount of sulfuric acid. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as an anti-inflammatory and antiviral agent. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Propiedades
IUPAC Name |
1-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-14-7-3-4-8-18(14)11-15(22)20-10-9-19-13-6-2-1-5-12(13)17-16(19)20/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUDXKVEVKRXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CN4C=CC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)

![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)




![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

